1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
CAS No.: 2034536-06-4
Cat. No.: VC6175399
Molecular Formula: C19H27N3O3
Molecular Weight: 345.443
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2034536-06-4 | 
|---|---|
| Molecular Formula | C19H27N3O3 | 
| Molecular Weight | 345.443 | 
| IUPAC Name | 1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(oxolan-2-ylmethyl)urea | 
| Standard InChI | InChI=1S/C19H27N3O3/c1-13(2)18(23)22-9-3-5-14-7-8-15(11-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H2,20,21,24) | 
| Standard InChI Key | YTCQBUDTUWGBLE-UHFFFAOYSA-N | 
| SMILES | CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 | 
Introduction
Structural Analysis and Nomenclature
Comparative Structural Analogues
Similar urea derivatives, such as 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea (PubChem CID 122188227), share the tetrahydroquinoline-urea motif but differ in substituents. The PubChem entry for this analogue provides insights into typical physicochemical properties, including a molecular weight of 233.31 g/mol and a SMILES string (CCNC(=O)NCC1CCC2=CC=CC=C2N1) . Such analogues highlight the role of substituents in modulating solubility and bioavailability.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of urea derivatives generally involves:
- 
Coupling of amines and isocyanates: Reaction of a tetrahydroquinoline-bearing amine with a THF-methyl isocyanate.
 - 
Acylation of tetrahydroquinoline: Introducing the isobutyryl group via N-acylation using isobutyryl chloride under basic conditions .
 
A representative pathway might proceed as follows:
- 
N-Isobutyrylation of 1,2,3,4-tetrahydroquinolin-7-amine using isobutyryl chloride in dichloromethane with triethylamine.
 - 
Formation of the urea linkage by reacting the resulting amine with (tetrahydrofuran-2-yl)methyl isocyanate in tetrahydrofuran at 0–25°C.
 
Optimization Challenges
- 
Steric hindrance: The bulky isobutyryl group may slow acylation kinetics.
 - 
Regioselectivity: Ensuring substitution at the C7 position requires directing groups or protective strategies.
 
Physicochemical Properties
Calculated and Experimental Data
| Property | Value/Description | 
|---|---|
| Molecular Formula | C₂₀H₂₇N₃O₃ | 
| Molecular Weight | 357.45 g/mol | 
| Solubility (Predicted) | Moderate in DMSO, low in water | 
| LogP (Octanol-Water) | ~2.8 (estimated via PubChem tools) | 
| Hydrogen Bond Donors | 2 (urea NH groups) | 
| Hydrogen Bond Acceptors | 4 (urea carbonyl, THF ether) | 
These properties align with trends observed in analogues like 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea, which exhibits a logP of 2.1 and limited aqueous solubility .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume